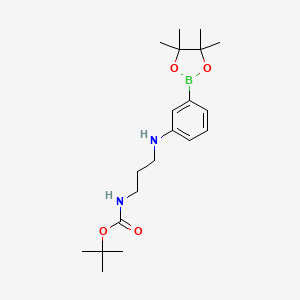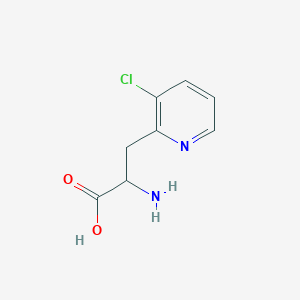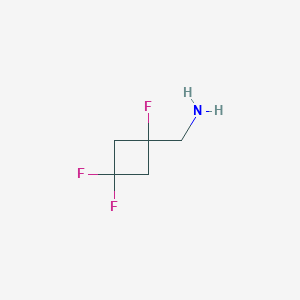
(1,3,3-Trifluorocyclobutyl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,3,3-Trifluorocyclobutyl)methanamine is a fluorinated organic compound with the molecular formula C5H8F3N. It is characterized by a cyclobutyl ring substituted with three fluorine atoms and an amine group attached to a methylene bridge.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1,3,3-Trifluorocyclobutyl)methanamine typically involves the fluorination of cyclobutyl derivatives. One common method includes the reaction of 1-chloro-1,4,4-trifluorobutadiene with ammonia under high-pressure conditions. The reaction is carried out in a stainless steel shaker tube at elevated temperatures (around 215°C) and involves the use of inhibitors to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are fed into a tubular reactor. The reaction conditions are optimized to achieve high yields and purity of the product. The crude product is then purified through distillation and recrystallization techniques .
Analyse Chemischer Reaktionen
Types of Reactions
(1,3,3-Trifluorocyclobutyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluorocyclobutanone derivatives, while substitution reactions can produce a variety of functionalized cyclobutyl compounds .
Wissenschaftliche Forschungsanwendungen
(1,3,3-Trifluorocyclobutyl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Wirkmechanismus
The mechanism of action of (1,3,3-Trifluorocyclobutyl)methanamine involves its interaction with specific molecular targets. The fluorine atoms in the compound enhance its reactivity and binding affinity to various enzymes and receptors. This can lead to the modulation of biochemical pathways and physiological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3,3-Difluorocyclobutyl)methanol: A similar compound with two fluorine atoms and a hydroxyl group.
(1,3,3-Trifluorocyclobutyl)methanol: Another related compound with a hydroxyl group instead of an amine group.
Uniqueness
(1,3,3-Trifluorocyclobutyl)methanamine is unique due to its trifluorinated cyclobutyl ring and amine functionality. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Eigenschaften
Molekularformel |
C5H8F3N |
|---|---|
Molekulargewicht |
139.12 g/mol |
IUPAC-Name |
(1,3,3-trifluorocyclobutyl)methanamine |
InChI |
InChI=1S/C5H8F3N/c6-4(3-9)1-5(7,8)2-4/h1-3,9H2 |
InChI-Schlüssel |
KBLHSCVEOIAQAT-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CC1(F)F)(CN)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


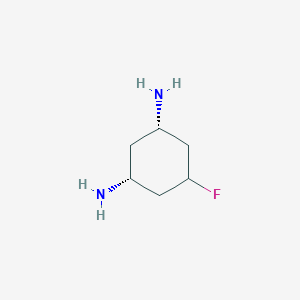
![4-[6-Methyl-2-(4-{thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B12278152.png)

![5-O-benzyl 1-O-methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate](/img/structure/B12278167.png)
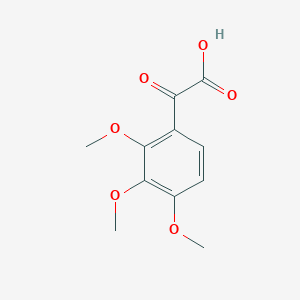
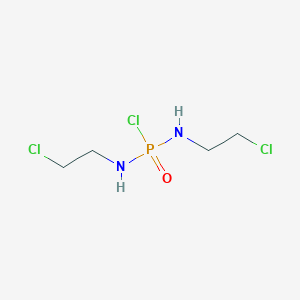
![3-Tert-butyl-3-azabicyclo[3.1.1]heptan-6-one](/img/structure/B12278180.png)


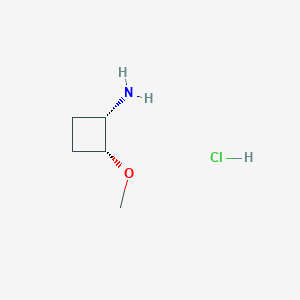
![3-[Phenyl[(2-tetrahydropyranyl)oxy]methyl]isoxazole-4-carboxylic Acid](/img/structure/B12278200.png)
![3-Propyl-[1,2,4]oxadiazole-5-carbaldehyde hydrate](/img/structure/B12278209.png)
